![molecular formula C20H20ClN3O3 B2563866 N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-62-4](/img/structure/B2563866.png)

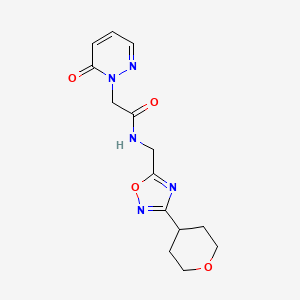

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

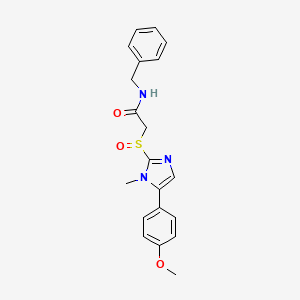

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis

The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The molecular formula of a similar compound is C20H20ClN3O3.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One study delves into the synthesis and anticonvulsant activity evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives. The research aimed at determining their affinity to GABAergic biotargets, using a PTZ-induced seizures model in mice. Although the synthesized compounds did not show significant anticonvulsant activity, their structural analysis contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. This highlights the importance of structural features in the drug development process for neurological disorders (El Kayal et al., 2022).

AMPA Receptor Antagonism

Another aspect of research on related compounds is the investigation into quinazolin-4-one derivatives as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. A study on the structure-activity relationship of these compounds shows their potential in modulating neurotransmission, with implications for treating neurological disorders. The exploration of the C-2 side chain tether in these compounds helps in understanding their interaction with AMPA receptors, offering insights into designing new therapeutics for diseases associated with glutamate dysfunction (Chenard et al., 2001).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of new (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2-((2,6-Dichlorophenyl)amino)phenylacetic acid showcase the antimicrobial potential of quinazoline derivatives. This study emphasizes the significance of structural modifications in enhancing antimicrobial activity against various pathogens, offering a pathway for the development of new antibacterial and antifungal agents (Patel & Patel, 2007).

Antitumor and Enzyme Inhibition

Research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives has also explored their antitumor activity and molecular docking studies, targeting specific enzymes like EGFR-tyrosine kinase. These studies contribute to the understanding of how these compounds can be optimized for antitumor activity, showcasing the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Herbicidal Activity

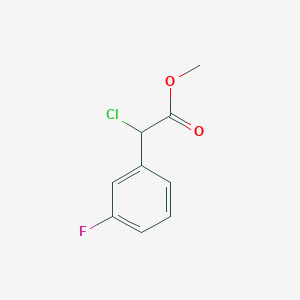

Additionally, quinazoline derivatives have been investigated for their potential in agricultural applications, specifically as herbicides. Novel thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety have shown promising herbicidal activities, indicating the versatility of quinazoline compounds beyond pharmacological uses (Duan et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c21-16-9-3-1-7-14(16)13-22-18(25)11-5-6-12-24-19(26)15-8-2-4-10-17(15)23-20(24)27/h1-4,7-10H,5-6,11-13H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXKKJGDXUSRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)

![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)

![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)

![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)

![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2563804.png)